N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide
Description
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c20-17-9-13-2-1-3-14(13)10-18(17)21-19(24)22-7-6-12-4-5-16(23)8-15(12)11-22/h4-5,8-10,23H,1-3,6-7,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVCMQIDCSYIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)Br)NC(=O)N3CCC4=C(C3)C=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of 2,3-dihydro-1H-indene to introduce the bromo substituent at the 6-position. This is followed by the formation of the isoquinoline carboxamide through a series of condensation and cyclization reactions. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve high purity and yield while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromo substituent can be reduced to a hydrogen atom, or the carboxamide group can be reduced to an amine.
Substitution: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the bromo substituent results in the corresponding hydrogenated compound.
Scientific Research Applications
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide include:
- N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide
- N-(6-bromo-2,3-dihydro-1H-inden-5-yl)benzamide
- N-(6-bromo-2,3-dihydro-1H-inden-5-yl)formamide
Uniqueness
What sets this compound apart from similar compounds is its combination of the indene and isoquinoline moieties, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
